molecular formula C12H17N B1593372 1-Methyl-4-phenylpiperidine CAS No. 774-52-7

1-Methyl-4-phenylpiperidine

Cat. No. B1593372
CAS RN: 774-52-7
M. Wt: 175.27 g/mol
InChI Key: ZETXHVRPKUXQIT-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It is a member of the phenylpiperidine class of compounds . This class of compounds is known to have significant pharmaceutical applications, including use as analgesics and sedatives . They are also known to be μ opioid receptor agonists .


Synthesis Analysis

Piperidines, including 1-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-phenylpiperidine consists of a six-membered piperidine ring with a methyl group at the 1-position and a phenyl group at the 4-position . The molecular weight of this compound is 175.27 Da .


Chemical Reactions Analysis

Piperidines, including 1-Methyl-4-phenylpiperidine, are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

1-Methyl-4-phenylpiperidine is a yellow solid . The storage temperature for this compound is room temperature .

Scientific Research Applications

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

  • Opioid Analgesics

    • Compounds like MPPP, Prodine, and PEPAP are examples of phenylpiperidines that have opioid analgesic properties . They are used to relieve severe pain.
  • Antiparkinson Agent

    • Budipine, a phenylpiperidine derivative, is used as an antiparkinson agent . It helps in the management of Parkinson’s disease symptoms.
  • Opioid and NMDA Antagonist

    • Ketobemidone, another derivative, has properties of both an opioid and an NMDA antagonist . It is used for the treatment of severe pain conditions.
  • Selective Serotonin Reuptake Inhibitors (SSRIs)

    • Paroxetine and Femoxetine are phenylpiperidines that act as SSRIs . They are commonly used in the treatment of depression, anxiety disorders, and some personality disorders.
  • Monoamine Reuptake Inhibitor

    • CPCA is a phenylpiperidine that acts as a monoamine reuptake inhibitor . It can affect the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, and is studied for its potential applications in treating various psychiatric disorders.
  • Antioxidant

    • Piperine, a piperidine derivative, is found in plants of the Piperaceae family and shows powerful antioxidant action due to its capability of hindering or suppressing free radicals .
  • Anticancer

    • Several piperidine alkaloids isolated from natural herbs, including Piperine, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antidepressant

    • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
  • Narcotic Controlled Substance

    • Pethidinic acid, a 4-phenyl piperidine derivative, is both a metabolite of and a precursor to pethidine (meperidine). It is scheduled by UN Single Convention on Narcotic Drugs and is a Schedule II Narcotic controlled substance in the United States .
  • Analgesic

    • Meperidine, also known as Pethidine, is a 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester. It is used as an analgesic .

Safety And Hazards

1-Methyl-4-phenylpiperidine is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H303 and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

The future directions for 1-Methyl-4-phenylpiperidine could involve further exploration of its synthesis methods and its potential applications in the pharmaceutical industry. As a member of the phenylpiperidine class of compounds, it has significant potential for use in drug design .

properties

IUPAC Name

1-methyl-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETXHVRPKUXQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228110
Record name Piperidine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenylpiperidine

CAS RN

774-52-7
Record name Piperidine, 1-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-phenylpiperidine (1.0 g, 6.2 mmol) was dissolved in THF (20 mL) and treated with formaldehyde (2.6 mL of a 37% solution in water). To the stirred reaction mixture was added sodium triacetoxyborohydride (2.63 g, 12.4 mmol). The reaction mixture was maintained at room temperature for 1 h, and then concentrated in vacuo. The residue was dissolved in dichloromethane, washed with 5% aqueous NaHCO3 and brine, then dried over MgSO4. Evaporation of the solvent yielded 1-methyl-4-phenylpiperidine 113 (1.06 g, 97%) as a colorless oil.
Quantity
1 g
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20 mL
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2.63 g
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Synthesis routes and methods II

Procedure details

4-Phenylpiperidine (12.4 mmol), paraformaldehyde (24.8 mmol) and tetraisopropoxy-titanium (12.4 mmol) are suspended in 1,2-dimethoxyethane (20 ml) and warmed to 60° C. for 30 minutes and stirred at rt for one additional hour. Sodium borohydride (12.4 mmol) is added in portions and the mixture is stirred at rt for 2 hours and at 60° C. for additional 3 hours. After cooling the solvent is evaporated and the residue is dissolved in a mixture of aqueous ammonia (60 ml) and ethyl acetate and filtered carefully. The mixture is extracted three times with ethyl acetate and the combined organic phases are dried over sodium sulfate and evaporated. A pale brown oil is obtained.
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12.4 mmol
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24.8 mmol
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20 mL
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12.4 mmol
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Synthesis routes and methods III

Procedure details

To a stirring mixture at RT of 4-phenylpiperidine (5.24 g, 32.48 mmol) in CH3CN (95 ml) was added a 37% solution of HCHO in H2O (13 ml). To this mixture was added NaCNBH3 (3.27 g, 51.97 mmol). AcOH was added dropwise every 10 min over the next h to maintain the reaction pH near 7. The reaction volume was then reduced in vacuo. The reaction mix was diluted with CH2Cl2 and washed with 2N NaOH and then brine. The crude was concentrated in vacuo and eluted through a silica gel column with 10% MeOH/CH2Cl2. The 1-methyl-4-phenylpiperidine was concentrated in vacuo, yielding a clear oil.
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5.24 g
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solution
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95 mL
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13 mL
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3.27 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
A ZIERING, LEO BERGER… - The Journal of Organic …, 1947 - ACS Publications
… As in the case of the l-methyl-2-benzylpiperidine, the 1-methyl4-phenylpiperidine structure may be considered inherent in the morphine nucleus II and hence it or its derivatives might be …
Number of citations: 99 pubs.acs.org
J Diamond, WF Bruce, FT Tyson - The Journal of Organic …, 1965 - ACS Publications
… Three other possible methods of preparation were explored, including the Ziegler method, the amide degradation, and the Demjanov rearrangement of 1-methyl-4-phenylpiperidine-4-…
Number of citations: 9 pubs.acs.org
JV Tillack, RC Seccombe… - Recueil des Travaux …, 1974 - Wiley Online Library
The crystal structure of pethidine hydrochloride, 4‐carbethoxy‐1‐methyl‐4‐phenylpiperidine hydrochloride, C 15 H 21 NO 2 .HCl, was determined from three dimensional diffractometer …
Number of citations: 11 onlinelibrary.wiley.com
M Engelstoft, JB Hansen - Acta Chemica Scandinavica, 1996 - actachemscand.org
… The toluene was removed under reduced pressure and the product distilled in vacuo to give 4.6 g, (+)-zrans-3-hydroxymethyl-1methyl-4-phenylpiperidine (bp 125—129C/0.3 mmHg), …
Number of citations: 14 actachemscand.org
E Bechgaard, J Lund - Journal of Chromatography A, 1977 - Elsevier
A procedure has been developed for the gas chromatographic determination of a structurally new 5HT-uptake inhibitor with antidepressant properties (FG 4963) in plasma and urine. …
Number of citations: 12 www.sciencedirect.com
LN Kuleshova, VN Khrustalev, YT Struchkov… - Crystallography …, 1996 - researchgate.net
The molecular and crystal structure of 3, 4-dihydroxy-2-oxo-1-methyl-4-phenylpiperidine was determined. The crystal is orthorhombic; sp. gr. Pca2; a= 15.764, b= 5.635, and c= 25.536 A…
Number of citations: 5 www.researchgate.net
FJ VILLANI, MS KING, D PAPA - The Journal of Organic …, 1952 - ACS Publications
R being pyridyl or N-methylpiperidyl and R'methyl or phenyl. Method A, was satisfactory for those compounds wherein R is methyl; whereas, when R is phenyl, method A gave only the …
Number of citations: 17 pubs.acs.org
C Mytilineou, G Cohen, RE Heikkila - Neuroscience letters, 1985 - Elsevier
… Our results indicate that MPP + is a potent neurotoxin for DA neurons in culture, whereas 1-methyl-4-phenylpiperidine is not. MPP + causes destruction of the DA fibers and prolonged …
Number of citations: 105 www.sciencedirect.com
SV Volkov, SV Kutyakov, AN Levov… - Chemistry of …, 2007 - Springer
… Upon heating in the presence of arylamines 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine decyclizes via a retroaldol type reaction with subsequent transamination of the …
Number of citations: 7 link.springer.com
K Vervisch, M D'hooghe, KW Törnroos… - Organic & Biomolecular …, 2012 - pubs.rsc.org
… -4-carbonitrile 11 and 2-benzyl-1-methyl-4-phenylpiperidine-4-carbonitrile 12 as the two main … The formation of the side product 2-benzyl-1-methyl-4-phenylpiperidine-4-carbonitrile 12 …
Number of citations: 18 pubs.rsc.org

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